4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with significant potential in various scientific fields This compound features a morpholine ring attached to an oxazole ring, which is further substituted with a benzenesulfonyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring through a cyclization reaction involving a bromophenyl ketone and an amine. The benzenesulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the oxazole intermediate. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. Scale-up processes often require robust purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl-substituted oxazole derivatives.
Substitution: Azido or thiol-substituted oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs. The presence of the benzenesulfonyl and bromophenyl groups suggests it could interact with various biological targets, offering opportunities for developing anti-inflammatory or anticancer agents.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine: The methyl group may influence its lipophilicity and metabolic stability.
Uniqueness: The presence of the bromophenyl group in 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be crucial for its function in biological systems.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHGKJMBKJKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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